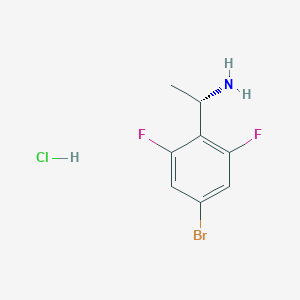

(S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride

Description

(S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride (CAS: 2460739-93-7) is a chiral amine salt with a molecular formula of C₈H₉BrClF₂N and a molecular weight of 272.52 g/mol . It features a para-bromo-substituted phenyl ring with ortho-fluorine atoms and an (S)-configured ethylamine moiety. The compound is stored under inert atmospheres at room temperature and carries hazard warnings for skin/eye irritation and toxicity if ingested (H302, H315, H319, H335) .

Properties

IUPAC Name |

(1S)-1-(4-bromo-2,6-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2N.ClH/c1-4(12)8-6(10)2-5(9)3-7(8)11;/h2-4H,12H2,1H3;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLSJFGZNFOVSG-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)Br)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1F)Br)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride, with the CAS number 2460739-93-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrClFN

- Molecular Weight : 272.52 g/mol

- Purity : Typically high purity is required for biological assays.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, potentially including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of bromine and fluorine substituents suggests enhanced lipophilicity and possible interactions with lipid membranes, which could influence cellular uptake and distribution.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride exhibit antimicrobial properties. For example, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. In vitro assessments demonstrated minimum inhibitory concentrations (MICs) as low as 50 mg/mL against E. coli, indicating potential as an antibacterial agent .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| (S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine | E. coli | 50 |

| Related Compound | S. aureus | 0.78 |

| Related Compound | P. aeruginosa | 0.097 |

Anticancer Potential

Research has also explored the anticancer potential of structurally related compounds. For instance, compounds bearing similar functional groups have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of (S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride in cancer models remains under investigation.

Study 1: Antimicrobial Efficacy

In a controlled study, several derivatives of (S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine were tested against common pathogens. The results indicated that compounds with bromine substitutions demonstrated enhanced antibacterial activity compared to their non-brominated counterparts .

Scientific Research Applications

Research indicates that (S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride exhibits notable biological activity. It has been shown to interact with various biomolecules, influencing enzyme and receptor functions. Key findings include:

- Modulation of Signaling Pathways : The compound affects cellular signaling pathways that are critical for metabolic activities and gene expression related to energy production.

- Potential Therapeutic Applications : Its unique structure allows it to serve as a lead compound for developing new therapeutic agents targeting specific diseases.

Applications in Medicinal Chemistry

The compound's applications in medicinal chemistry are multifaceted:

- Drug Development : Its ability to modulate biological pathways positions it as a candidate for developing drugs aimed at treating metabolic disorders or other diseases.

- Structure-Activity Relationship Studies : The presence of bromine and fluorine substituents allows researchers to explore how these modifications affect pharmacological properties.

- Comparative Studies : The compound can be compared with other structurally similar compounds to evaluate differences in biological activity and therapeutic potential.

Case Study 1: Enzyme Inhibition

A study demonstrated that (S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride effectively inhibits a specific enzyme involved in metabolic pathways. This inhibition led to significant changes in cellular metabolism, suggesting its potential use as a therapeutic agent in metabolic disorders.

Case Study 2: Receptor Modulation

Another investigation focused on the compound's interaction with neurotransmitter receptors. Results indicated that it can modulate receptor activity, which opens avenues for its application in neuropharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to three categories of analogues:

Positional isomers (e.g., bromine substitution at meta vs. para positions).

Functional group variants (e.g., cyano, indenyl, or ester substituents).

Stereochemical variants (e.g., racemic or (R)-enantiomers).

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents/Features |

|---|---|---|---|---|

| Target Compound | 2460739-93-7 | C₈H₉BrClF₂N | 272.52 | 4-Bromo, 2,6-difluoro phenyl; (S)-amine; hydrochloride salt |

| 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine HCl | 2126161-33-7 | C₈H₈BrClF₂N | 272.52 | 3-Bromo, 2,6-difluoro phenyl; non-chiral or racemic amine; hydrochloride salt |

| (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile HCl | Not provided | C₉H₉ClFN₂ | 207.63 | 4-Fluoro, 3-cyano phenyl; (S)-amine; hydrochloride salt |

| Methyl (S)-6-(1-aminoethyl)nicotinate diHCl | Not provided | C₉H₁₄Cl₂N₂O₂ | 265.13 | Nicotinate ester; dihydrochloride salt; (S)-amine |

Positional Isomerism: Para vs. Meta Bromine

The 3-bromo isomer (CAS: 2126161-33-7) shares the same molecular weight and formula as the target compound but differs in bromine placement (meta vs. para) . This positional change alters electronic effects:

- Meta-bromo : Introduces steric hindrance and dipole asymmetry, which may reduce solubility or alter metabolic stability.

Functional Group Modifications

(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile Hydrochloride

- Cyano group: Increases polarity compared to bromine, improving aqueous solubility but reducing lipid membrane permeability .

- 4-Fluoro substitution : Smaller than bromine, reducing steric bulk but maintaining electron-withdrawing effects.

Methyl (S)-6-(1-aminoethyl)nicotinate Dihydrochloride

- Nicotinate ester : Introduces a carboxylic acid derivative, enhancing hydrogen-bonding capacity and metabolic lability.

- Dihydrochloride salt: Higher solubility in polar solvents compared to mono-hydrochloride salts .

Stereochemical Considerations

The (S)-configuration in the target compound is critical for enantioselective interactions in biological systems (e.g., enzyme binding). In contrast, racemic or non-chiral analogues (e.g., the 3-bromo isomer) may exhibit reduced target specificity .

Research Implications and Data Gaps

- Structural data: No crystallographic data for the target compound were found in the evidence.

- Biological activity : Evidence lacks comparative data on receptor affinity or toxicity profiles.

- Physicochemical properties : Boiling points and solubility metrics are unavailable for most compounds .

Preparation Methods

Asymmetric Synthesis via Chiral Catalysis

The most efficient route for synthesizing the (S)-enantiomer involves asymmetric hydrogenation of a prochiral ketone precursor. The ketone intermediate, 1-(4-bromo-2,6-difluorophenyl)ethan-1-one, is reduced using a chiral ruthenium catalyst, such as (S)-BINAP-RuCl₂ (Beller’s catalyst), under high-pressure hydrogen gas. This method achieves enantiomeric excess (ee) values exceeding 90%.

Reaction Conditions :

- Catalyst: (S)-BINAP-RuCl₂ (2 mol%)

- Solvent: Methanol/Tetrahydrofuran (3:1 v/v)

- Pressure: 50 bar H₂

- Temperature: 60°C

- Time: 12–16 hours

Post-reduction, the free amine is treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt. The crude product is recrystallized from ethanol/water (4:1) to achieve ≥95% purity.

Resolution of Racemic Mixtures

An alternative approach involves resolving racemic 1-(4-bromo-2,6-difluorophenyl)ethan-1-amine using chiral acids. Di-p-toluoyl-D-tartaric acid is employed to form diastereomeric salts, which are separated via fractional crystallization. The (S)-enantiomer salt is isolated and treated with sodium hydroxide to regenerate the free amine, followed by HCl salt formation.

Key Data :

| Parameter | Value |

|---|---|

| Resolving Agent | Di-p-toluoyl-D-tartaric acid |

| Solvent System | Ethanol/Water (7:3) |

| Yield of (S)-Isomer | 68–72% |

| Purity After Crystallization | 98% ee |

Optimization of Reaction Parameters

Catalytic Efficiency in Asymmetric Hydrogenation

The choice of catalyst significantly impacts enantioselectivity. Comparative studies show that Noyori-type catalysts (e.g., (S)-XYL-Ru) improve ee to 97% but require higher catalyst loadings (5 mol%). Solvent polarity also plays a critical role: polar aprotic solvents like dimethylformamide reduce reaction rates but enhance stereochemical outcomes.

Temperature and Pressure Effects

Elevating hydrogen pressure to 80 bar reduces reaction time to 8 hours without compromising yield. However, temperatures above 70°C promote racemization, lowering ee by 10–15%.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to maintain consistent pressure and temperature. A tubular reactor with immobilized Ru catalysts achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, surpassing batch reactors (0.4 kg·L⁻¹·h⁻¹).

Advantages :

- Reduced catalyst leaching (<0.1% per cycle)

- Higher throughput (≥90% conversion per pass)

Purification Techniques

Industrial purification uses simulated moving bed (SMB) chromatography to separate enantiomers with >99% purity. Ethyl acetate/n-hexane (1:4) serves as the eluent, achieving a recovery rate of 85% for the (S)-isomer.

Analytical Characterization

Q & A

Q. What are the established synthetic routes for (S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride?

The compound is typically synthesized via reductive amination of 4-bromo-2,6-difluoroacetophenone using sodium cyanoborohydride (NaBH3CN) or other reducing agents. The free base is then converted to the hydrochloride salt by treatment with HCl. Key steps include maintaining anhydrous conditions and chiral resolution (e.g., chiral chromatography) to ensure enantiomeric purity. Analytical validation via NMR and mass spectrometry is critical to confirm structure and purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : For structural confirmation (e.g., distinguishing aromatic protons and chiral center environments).

- X-ray crystallography : Using programs like SHELXL (from the SHELX suite) to resolve crystal structures, particularly for verifying stereochemistry .

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (272.52 g/mol) and isotopic patterns (Br/F presence) .

- Chiral HPLC : To assess enantiomeric excess (>98% for (S)-enantiomer) .

Q. How can researchers ensure chiral purity during synthesis?

Chiral purity is achieved through enantioselective synthesis (e.g., asymmetric catalysis) or resolution using chiral stationary phases in HPLC. Polarimetry and circular dichroism (CD) can validate optical activity. Commercial chiral columns like Chiralpak® AD-H are commonly employed .

Advanced Research Questions

Q. What methodologies are recommended for X-ray crystallographic analysis of this compound?

- Data collection : Use high-resolution synchrotron or rotating-anode X-ray sources.

- Structure solution : Employ SHELXD or SHELXS for phase determination, particularly for small-molecule crystals.

- Refinement : Apply SHELXL with restraints for fluorine and bromine atoms due to their high electron density. Anisotropic displacement parameters improve model accuracy .

Q. How do the bromine and fluorine substituents influence reactivity in cross-coupling reactions?

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.

- Fluorine : Enhances electron-withdrawing effects, stabilizing intermediates and directing regioselectivity in electrophilic substitutions. Computational studies (DFT) can predict reaction pathways .

Q. What precautions are necessary for handling reactive intermediates during synthesis?

- Moisture-sensitive steps : Use Schlenk lines or gloveboxes for NaBH3CN reactions.

- Toxic byproducts : Install scrubbers for HCN gas during reductive amination.

- Storage : Maintain under inert atmosphere (N2/Ar) at -20°C to prevent degradation .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Variable substituents : Synthesize analogs with Cl, CF3, or methoxy groups at the 4-position to assess steric/electronic effects.

- Biological assays : Test binding affinity to neurological targets (e.g., serotonin receptors) using radioligand displacement assays.

- Computational modeling : Perform docking studies with AutoDock Vina to predict binding modes .

Q. What strategies resolve contradictions in reported solubility data?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from polymorphic forms or salt dissociation. Techniques include:

- Dynamic light scattering (DLS) : To detect aggregation in aqueous solutions.

- Powder X-ray diffraction (PXRD) : To identify crystalline vs. amorphous states .

Q. How can pharmacokinetic properties be optimized for this compound?

- LogP adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve water solubility.

- Metabolic stability : Conduct microsomal assays (e.g., liver microsomes) to identify vulnerable sites for deuteration or fluorination .

Q. What approaches validate conflicting biological activity data in neuropharmacology studies?

- Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to rule out cell-specific effects.

- Kinetic analysis : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.